Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane
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Overview
Description
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is a complex organophosphorus compound characterized by the presence of both trimethylsilyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane typically involves the reaction of diethyl phosphite with phenyl(trimethylsilyl)methanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating selective reactions. The phenyl group contributes to the compound’s reactivity and its ability to participate in aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with two phenyl groups instead of one.
Diethyl(trimethylsilyl)phosphine: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Trimethylsilylphosphine: Contains only trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is unique due to its combination of diethyl, phenyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.
Properties
CAS No. |
65284-25-5 |
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Molecular Formula |
C17H33OPSi2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
diethyl-(phenyl-trimethylsilyl-trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C17H33OPSi2/c1-9-19(10-2)17(20(3,4)5,18-21(6,7)8)16-14-12-11-13-15-16/h11-15H,9-10H2,1-8H3 |
InChI Key |
SKTFVKDFZYHRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C(C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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